Pacma 31

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PACMA 31は、タンパク質ジスルフィドイソメラーゼ(PDI)の不可逆的阻害作用で知られる低分子化合物です。 この化合物は、正常組織への毒性なしに、卵巣腫瘍の増殖を標的化し抑制する上で大きな可能性を示しています 。 This compoundはまた、PDIの活性部位のシステインと共有結合を形成する能力でも知られており、癌研究における貴重なツールとなっています .

準備方法

PACMA 31は、プロピノ酸カルバモイルメチルアミド(PACMA)を含む一連の化学反応によって合成されます。 合成経路は一般的に、PDIの活性部位のシステインとthis compoundのプロピナミド断片との間の共有結合の形成を伴います 。 反応条件には、目的の化合物の形成を促進するために、銅触媒アジド-アルキン環状付加(CuAAc)の使用が含まれることがよくあります .

化学反応の分析

PACMA 31は、次のようないくつかの種類の化学反応を起こします。

酸化: this compoundは酸化されて、さまざまな酸化誘導体になる可能性があります。

還元: この化合物は、特定の条件下で還元されて、還元された形態を生じさせることができます。

置換: this compoundは置換反応を起こす可能性があり、特にアルキン基に関与します。

付加: This compoundのアルキン基は、銅触媒アジド-アルキン環状付加(CuAAc)などの付加反応に参加できます.

これらの反応で使用される一般的な試薬と条件には、銅触媒、アジド含有分子、還元剤などがあります。 これらの反応から形成される主な生成物は、一般的に官能基が修飾されたthis compoundの誘導体です .

科学的研究の応用

Inhibition of Ovarian Cancer Growth

PACMA 31 has shown significant efficacy against ovarian cancer. In vivo studies using mouse xenograft models demonstrated that this compound effectively suppressed tumor growth without toxicity to normal tissues. The compound acts by covalently binding to the active site cysteines of PDI, inhibiting its enzymatic activity and thereby disrupting cancer cell survival mechanisms .

Cervical Cancer Cell Cytotoxicity

Research indicates that this compound selectively inhibits TrxR over glutathione reductase, leading to increased production of reactive oxygen species (ROS) at low micromolar concentrations. This ROS accumulation triggers apoptosis specifically in cervical cancer cells, marking this compound as a promising candidate for targeted cancer therapies .

Immunological Applications

This compound's role extends beyond oncology; it also regulates immune responses. Studies have shown that it can enhance tissue factor production in monocytes under specific conditions, highlighting its potential in modulating inflammatory responses .

Case Study 1: Ovarian Cancer Treatment

In a study involving human ovarian cancer cell lines, this compound was administered orally, demonstrating a significant reduction in tumor size without adverse effects on surrounding healthy tissues. The study confirmed that PDI inhibition is a viable strategy for treating resistant ovarian cancers .

Case Study 2: Modulation of Monocyte Activity

A separate investigation assessed the effects of this compound on monocyte tissue factor expression. The results indicated that low concentrations of this compound could enhance LPS-induced tissue factor production through NF-κB signaling pathways, while higher concentrations inhibited pro-coagulant activity, showcasing its dual role in inflammation modulation .

作用機序

PACMA 31は、タンパク質ジスルフィドイソメラーゼ(PDI)を不可逆的に阻害することでその効果を発揮します。 この化合物は、PDIの活性部位のシステインと共有結合を形成し、PDI活性の阻害につながります 。 この阻害は、タンパク質の折り畳みと細胞の生存に不可欠なジスルフィド結合の形成、切断、再配列を阻害します 。 This compoundはPDIを標的にすることで、癌細胞に酸化ストレスとアポトーシスを誘導し、癌治療のための有望な候補となっています .

類似化合物との比較

PACMA 31は、PDIの不可逆的阻害作用と、PDIの活性部位のシステインと共有結合を形成する能力においてユニークです 。類似の化合物には以下のようなものがあります。

バシトラシン: 別のPDI阻害剤ですが、this compoundに比べて選択性が低い.

チオレドキシンレダクターゼ(TrxR)阻害剤: This compoundは、癌細胞の酸化還元恒常性の重要な調節因子であるTrxRも阻害します.

This compoundのユニークなファーマコフォア構造と、PDIとTrxRの両方を選択的に阻害する能力は、他の類似化合物とは異なります .

生物活性

Pacma 31 is a small-molecule compound recognized for its potent biological activity, particularly as an irreversible inhibitor of protein disulfide isomerase (PDI). This compound has garnered significant attention in cancer research due to its ability to inhibit tumor growth and influence various cellular processes.

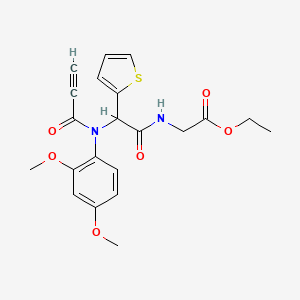

- Chemical Name : -(2,4-Dimethoxyphenyl)-N(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycylglycine ethyl ester

- Molecular Formula : C₁₈H₁₉N₂O₆S

- Purity : ≥99%

This compound exerts its effects primarily by inhibiting PDI, which plays a crucial role in protein folding and redox homeostasis within the endoplasmic reticulum. The inhibition of PDI disrupts the normal cellular functions, leading to apoptosis in cancer cells. Specifically, this compound has been shown to:

- Form covalent bonds with active site cysteines of PDI, resulting in irreversible inhibition .

- Induce oxidative stress by targeting thioredoxin reductase (TrxR), further promoting apoptosis in cancer cells .

Anticancer Effects

Numerous studies have demonstrated the anticancer properties of this compound:

-

Ovarian Cancer :

- In vitro studies revealed that this compound significantly inhibits the growth of ovarian cancer cell lines, including those resistant to conventional therapies like doxorubicin and paclitaxel .

- In vivo studies using mouse xenograft models showed that treatment with this compound led to a marked reduction in tumor size without notable toxicity to normal tissues. Specifically, tumor volumes decreased significantly over time, indicating effective tumor suppression .

- Food Allergy Models :

Table of Biological Activity Findings

特性

IUPAC Name |

ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOOZADJPNUFOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401089-31-3 |

Source

|

| Record name | 1401089-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary target of PACMA 31 and how does its inhibition affect cancer cells?

A1: this compound acts as an irreversible inhibitor of protein disulfide isomerase (PDI). [, , ] PDI is an endoplasmic reticulum chaperone protein crucial for proper protein folding through disulfide bond formation and rearrangement. [, ] By inhibiting PDI, this compound disrupts protein folding within the ER, leading to the accumulation of misfolded proteins, heightened ER stress, and ultimately, cancer cell death. [, , , ]

Q2: How does this compound interact with PDI at a molecular level?

A2: this compound irreversibly binds to the active site cysteines of PDI, forming a covalent bond. [] This covalent interaction effectively blocks the enzymatic activity of PDI. [] Interestingly, a recent study also revealed this compound’s inhibitory effect on thioredoxin reductase (TrxR), suggesting a broader target profile. []

Q3: What are the advantages of this compound compared to other PDI inhibitors?

A3: Compared to other known PDI inhibitors like LOC14, this compound demonstrates a significantly higher potency in inhibiting PDI reductase activity in vitro. [] This increased potency translates to promising anti-cancer effects, particularly in preclinical models of ovarian cancer and multiple myeloma. [, ] Additionally, this compound exhibits oral bioavailability, a desirable characteristic for potential therapeutic agents. [, ]

Q4: Has this compound shown synergistic effects with existing cancer therapies?

A4: Yes, research indicates that this compound synergistically enhances the efficacy of sorafenib, a targeted therapy for hepatocellular carcinoma (HCC). [, ] This synergistic effect arises from the combined induction of proteotoxic stress and apoptosis in HCC cells. [, ]

Q5: Beyond cancer, are there other potential therapeutic applications for this compound?

A5: Recent studies suggest that this compound might be beneficial for treating food allergies. [] Inhibiting PDI with this compound suppressed IgE-mediated mast cell activation, decreased allergic responses in a mouse model of food allergy, and reduced the production of allergy-related cytokines. []

Q6: Are there any known biomarkers that could predict the efficacy of this compound?

A6: In HCC patients, high PDI expression has been associated with resistance to sorafenib and poor clinical outcomes. [, ] This suggests that PDI expression levels could potentially serve as a predictive biomarker for both sorafenib and this compound efficacy in HCC treatment.

Q7: How does this compound impact cell adhesion and migration in cancer cells?

A7: Research shows that this compound, along with other PDI inhibitors, can impair cell adhesion and migration in breast cancer cell lines. [, ] These effects are likely linked to PDI's role in modifying disulfide bonds in integrins, which are crucial for cell adhesion and interaction with the extracellular matrix. [, ] Blocking PDI disrupts this process, ultimately hindering cancer cell migration and potentially reducing metastatic potential. [, ]

Q8: Has the structure-activity relationship (SAR) of this compound been investigated?

A8: While detailed SAR studies on this compound are limited in the provided research, the development of CCF642, a novel PDI inhibitor, offers some insights. [] CCF642, identified through a high-throughput screen, exhibits a distinct chemical structure from this compound yet demonstrates potent PDI inhibitory activity. [] This finding suggests that structural modifications within certain chemical scaffolds can yield effective PDI inhibitors. Further investigation into the SAR of this compound and related compounds could guide the development of more potent and selective PDI inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。